molecular formula C5H6BrNO2 B13435044 2-Bromo-4-(methoxymethyl)-oxazole

2-Bromo-4-(methoxymethyl)-oxazole

Cat. No.: B13435044
M. Wt: 192.01 g/mol
InChI Key: SHEPTFKZHFGASO-UHFFFAOYSA-N
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Description

2-Bromo-4-(methoxymethyl)-oxazole is a heterocyclic organic compound that features a bromine atom and a methoxymethyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(methoxymethyl)-oxazole typically involves the bromination of 4-(methoxymethyl)-oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and to ensure selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and to minimize human error .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(methoxymethyl)-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-4-(methoxymethyl)-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-4-(methoxymethyl)-oxazole exerts its effects depends on its application:

Comparison with Similar Compounds

  • 2-Bromo-4-methyl-oxazole
  • 2-Bromo-4-(methoxyphenyl)-oxazole
  • 2-Bromo-4-(methoxycarbonyl)-oxazole

Uniqueness: 2-Bromo-4-(methoxymethyl)-oxazole is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological or material properties .

Properties

Molecular Formula

C5H6BrNO2

Molecular Weight

192.01 g/mol

IUPAC Name

2-bromo-4-(methoxymethyl)-1,3-oxazole

InChI

InChI=1S/C5H6BrNO2/c1-8-2-4-3-9-5(6)7-4/h3H,2H2,1H3

InChI Key

SHEPTFKZHFGASO-UHFFFAOYSA-N

Canonical SMILES

COCC1=COC(=N1)Br

Origin of Product

United States

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